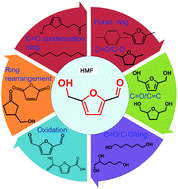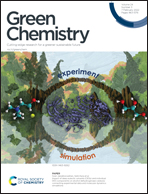Catalytic conversion of 5-hydroxymethylfurfural to some value-added derivatives
Green Chemistry Pub Date: 2018-07-03 DOI: 10.1039/C8GC00234G
Abstract
5-Hydroxymethylfurfural (HMF) is a platform chemical derived from C6 sugars, which can be transformed into various important chemicals and fuels because of the presence of C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O, C–O and furan ring functional groups. In this review, the selective tailoring of these groups in HMF to form 2,5-dimethylfuran, 2,5-dihydromethylfuran, 2,5-dihydromethyltetrahydrofuran, 5-ethoxymethylfurfural, 1,6-hexanediol, long-chain alkanes, 3-(hydroxy-methyl)cyclopentanone, p-xylene, 2,5-diformylfuran, 2,5-furandicarboxylic acid and maleic anhydride will be described to gain more insight into the transformation of HMF under various conditions. The focus of this review is on the mechanisms of the catalytic processes and potential design strategies for future catalysts. The activation of the functional groups and the key challenges involved in the precise design of bifunctional catalysts are highlighted. Some examples of “one-pot” transformations of fructose into various chemicals using the HMF platform are also presented.
O, C–O and furan ring functional groups. In this review, the selective tailoring of these groups in HMF to form 2,5-dimethylfuran, 2,5-dihydromethylfuran, 2,5-dihydromethyltetrahydrofuran, 5-ethoxymethylfurfural, 1,6-hexanediol, long-chain alkanes, 3-(hydroxy-methyl)cyclopentanone, p-xylene, 2,5-diformylfuran, 2,5-furandicarboxylic acid and maleic anhydride will be described to gain more insight into the transformation of HMF under various conditions. The focus of this review is on the mechanisms of the catalytic processes and potential design strategies for future catalysts. The activation of the functional groups and the key challenges involved in the precise design of bifunctional catalysts are highlighted. Some examples of “one-pot” transformations of fructose into various chemicals using the HMF platform are also presented.

Recommended Literature
- [1] Remodelling the surface of thioredoxin from Escherichia coli by grafting an iron-binding site from the CyaY protein family†
- [2] 52. Properties of conjugated compounds. Part XV. The catalytic hydrogenation of butadiene-α-carboxylic acids
- [3] Flexible and high-energy-density Zn/MnO2 batteries enabled by electrochemically exfoliated graphene nanosheets†
- [4] A nonlinear neural network based on an analog DNA toehold mediated strand displacement reaction circuit
- [5] Extending the coordination capabilities of tertiary phosphines and arsines: preparation, molecular structure, and reactivity of dinuclear rhodium complexes with PR3 and AsR3 in a doubly bridging coordination mode
- [6] Apparatus, etc.
- [7] Glycomimetics for the inhibition and modulation of lectins
- [8] Plasmonic staining of DNA molecules with photo-induced Ag nanoparticles monitored using dark-field microscopy†‡
- [9] The effects of chelating N4 ligand coordination on Co(ii)-catalysed photochemical conversion of CO2 to CO: reaction mechanism and DFT calculations†
- [10] Diastereoselective metal-catalyzed [4 + 2 + 2] carbocyclization reactions utilizing a rhodium N-heterocyclic carbene (NHC) complex: the first example of a rhodium NHC-catalyzed [m + n + o] carbocyclization†

Journal Name:Green Chemistry
Research Products
-
CAS no.: 16846-24-5
-
CAS no.: 12041-38-2









